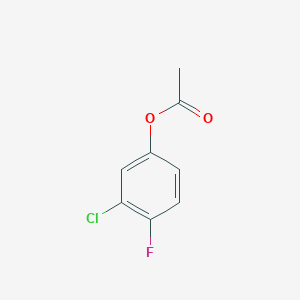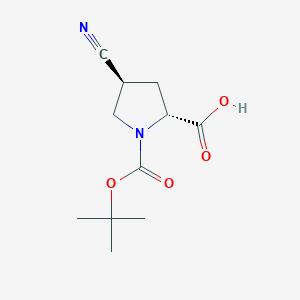
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone” is a solid compound that should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone has been studied for its potential to act as a selective inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound has also been studied for its potential to act as a chemical reagent in a range of different reactions, including the synthesis of heterocyclic compounds. In addition, this compound has been studied for its potential to act as a catalyst in the oxidation of organic compounds.
作用機序
The mechanism of action of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 enzymes. This compound is believed to bind to the active site of these enzymes and inhibit their activity. In addition, this compound is believed to act as a chemical reagent in a range of different reactions, allowing for the synthesis of heterocyclic compounds and the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have potential as an anti-inflammatory agent, as well as a potential therapeutic agent for certain diseases. In addition, this compound may have potential as an antioxidant, which could be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in laboratory experiments include its high selectivity and its ability to act as a chemical reagent in a range of different reactions. In addition, this compound is relatively easy to synthesize and is relatively non-toxic. The main limitation of using this compound in laboratory experiments is its lack of availability, as it is not widely available on the market.
将来の方向性
There are a number of potential future directions for the use of (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone in scientific research. These include further studies into its potential as an inhibitor of enzymes, such as cytochrome P450 enzymes, as well as its potential to act as a chemical reagent in a range of different reactions. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted into the synthesis methods for this compound, in order to make it more widely available.
合成法
(2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Biginelli reaction, and the Ugi four-component reaction. In the Suzuki-Miyaura cross-coupling reaction, this compound can be synthesized from a combination of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Biginelli reaction involves the condensation of aldehydes, urea, and an alkyl halide to produce this compound. The Ugi four-component reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an alkyl halide to produce this compound.
Safety and Hazards
特性
IUPAC Name |
(2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-8(4-3-5-12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYOSYIJGVKBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392069 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60597-68-4 |
Source


|
| Record name | (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

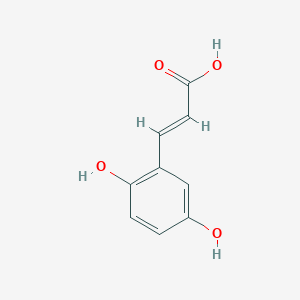
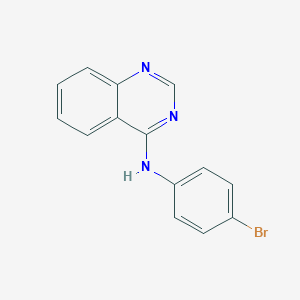
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)

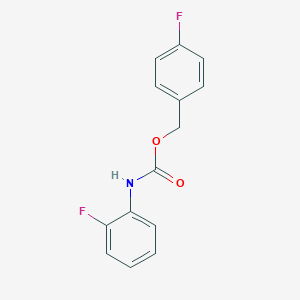


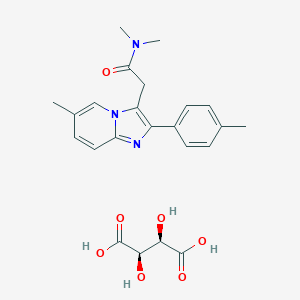
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
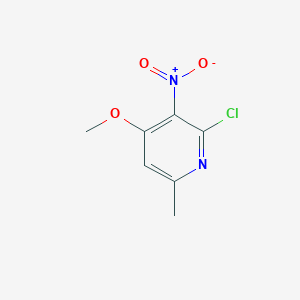
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
